3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, substituted with a 4-methylphenyl group and a 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl sulfanyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by the reaction of an appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.
Coupling of the Quinazolinone and Oxadiazole Moieties: The final step involves the coupling of the quinazolinone core with the 1,2,4-oxadiazole moiety through a sulfanyl linkage. This can be achieved by reacting the quinazolinone derivative with a suitable thiol or disulfide compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions under appropriate conditions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Cyclization: Acidic or basic catalysts, heat, and solvents such as toluene or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups.
Cyclization: Fused ring systems with enhanced stability and biological activity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent for targeting specific biological pathways.
Medicine: As a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: As an intermediate in the synthesis of specialty chemicals and as a component in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in key biological processes, leading to the modulation of cellular functions.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in biological effects.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to the inhibition of tumor growth.
Anti-inflammatory Effects: The compound may modulate the production of inflammatory mediators, leading to reduced inflammation and associated symptoms.
Comparison with Similar Compounds
3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core structure and may exhibit similar biological activities, but differ in their substituents and overall molecular structure.
Oxadiazole Derivatives: These compounds contain the 1,2,4-oxadiazole ring and may have similar chemical reactivity and biological properties, but differ in their additional functional groups.
Sulfanyl-Substituted Compounds: These compounds contain a sulfanyl group and may exhibit similar reactivity in substitution and oxidation reactions, but differ in their core structures and overall properties.
Biological Activity
The compound 3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.
Chemical Structure
The molecular formula of the compound is C22H24N4O4S, and it features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole ring and the sulfenyl group are particularly noteworthy as they are often associated with enhanced pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, various derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The reported IC50 values for these derivatives range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 0.65 | |
Compound B | A549 | 2.41 | |
Doxorubicin | MCF-7 | 15.63 |
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in drug metabolism. For example, oxadiazole derivatives have been studied for their ability to inhibit cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism . The inhibition of CYP enzymes can lead to significant drug-drug interactions, impacting therapeutic efficacy and safety.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to increase apoptosis in cancer cells significantly.
- Enzyme Interaction : The oxadiazole ring may interact with active sites of metabolic enzymes, altering their function and leading to reduced drug clearance.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.
Study on Anticancer Efficacy
In a recent study evaluating a series of oxadiazole derivatives including the target compound, researchers observed that specific modifications in the phenyl rings enhanced anticancer activity. The study utilized MTT assays to determine cell viability post-treatment and flow cytometry for apoptosis assessment .
Results Summary:
- Compound E showed an IC50 value of 0.65 µM against MCF-7 cells.
- Flow cytometry results indicated a significant increase in early apoptotic cells following treatment with the compound.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Preliminary assessments suggest favorable solubility and permeability characteristics; however, detailed toxicological evaluations are necessary to ascertain safety profiles before clinical application.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-16-9-11-18(12-10-16)31-26(32)19-7-5-6-8-20(19)28-27(31)37-15-23-29-25(30-36-23)17-13-21(33-2)24(35-4)22(14-17)34-3/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZJBZBFWVQXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.